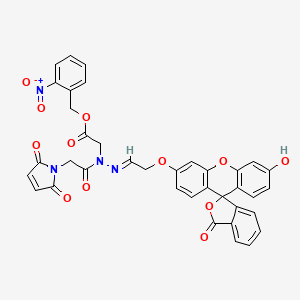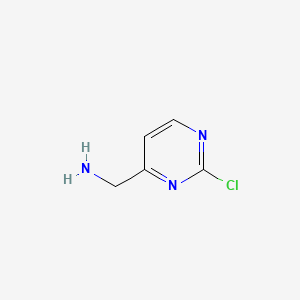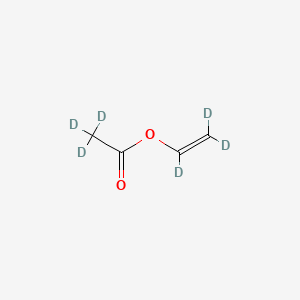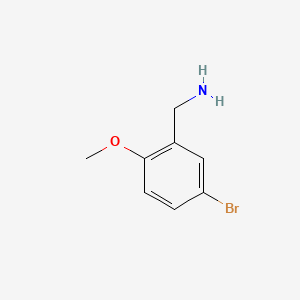
Caged fluorescein maleimide*
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Caged fluorescein maleimide is a masked dye that is initially colorless and nonfluorescent . When illuminated with UV light, it undergoes a rapid uncaging reaction and releases a highly fluorescent dye . It is used to label free thiol groups with fluorescein . This fluorescent label can be directly visualized or used as a specific tag that can be detected with anti-fluorescein antibodies .
Synthesis Analysis
A series of maleimide derivatives were systematically designed and synthesized with tunable fluorescent properties . The facile modifications provide a simple methodology to expand the scope of maleimide-based dyes and also provide insight into the relationship between substitution pattern and optical properties .Molecular Structure Analysis
The molecular formula of Fluorescein-5-Maleimide is C24H13NO7 . It has a molecular weight of 427.4 . The excitation wavelength is 494nm and the emission wavelength is 518nm . The fluorescein molar extinction coefficient is ≥ 80,000M-1 cm-1 .Chemical Reactions Analysis
The reaction between a free thiol and a maleimide produces a thiosuccinimide product . This process is a type of “click chemistry” reaction . At pH 7.0, the reaction rate of maleimide with thiols is about 1,000 times faster than the reaction rate of maleimide with amines .Physical And Chemical Properties Analysis
A practical strategy is proposed to significantly tune the spectroscopic signals and electrical properties of maleimide by chemical modification, which effectively enhances the fluorescence emission intensity and facilitates the electron charge separation of maleimide .科学的研究の応用
1. Novel Caged Fluorophores for Investigating Cellular Dynamics
Caged fluorescein derivatives, like the novel nitrobenzyl-caged fluorescein derivatives discussed by (Kobayashi et al., 2007), have been vital in studying cell lineage and protein dynamics within cells. These derivatives show improved activation speed and larger fluorescence enhancement than traditional caged fluorescein, enhancing their utility in biological applications.
2. Target-Activated Phototriggers for Protein Modification
The work of (Lin et al., 2012) demonstrates the use of target-activated phototriggers, which become active only upon bonding to specific molecular targets, such as thiol-bearing proteins. This approach uses a combination of a phototrigger, an electron acceptor like maleimide, and a caged leaving group, offering precise control over photorelease processes in biological systems.
3. Bioconjugation Techniques Using Maleimides
Maleimides, including those conjugated with fluorophores, have been extensively used for site-selective modification of proteins, as highlighted by (Renault et al., 2018). This technique is fundamental in creating immunotoxins and antibody-drug conjugates, with recent developments addressing issues like reversibility and stability.
4. Photo-Induced Click Chemistry for DNA Surface Structuring
(Kerbs et al., 2017) have used photo-caged dienes, reacting with functional maleimides, for DNA surface patterning. This method, utilizing light-induced reactions, allows for the creation of complex bioarrays with high precision.
5. Caged Compounds in Cellular Chemistry and Physiology
Caged compounds like caged fluorescein maleimide, as explained by (Ellis‐Davies, 2007), encapsulate biomolecules in an inactive form that can be activated by light. This technique is particularly useful in neuroscience for controlled perturbation of biological processes with high spatial and temporal resolution.
6. Thiol-Activatable Triplet-Triplet Annihilation Upconversion
(Mahmood & Zhao, 2016) developed a thiol-activated system using maleimide-caged perylene, demonstrating a unique upconversion process. This approach is relevant for studying triplet excited states in organic chromophores and could have applications in biological imaging.
7. Two-Photon Flash Photolysis for Studying Intercellular Communication
(Soeller et al., 2003) employed two-photon flash photolysis of caged compounds, including fluorescein, to study spatial and temporal properties of cell systems. This method is instrumental in revealing intricate cellular interactions and movements, such as in the lens tissue and heart muscle cells.
8. Caged Protein Conjugates for Light-Directed Generation of Protein Activity
(Marriott, 1994) describes the preparation of caged protein complexes, including caged G-actin conjugates with fluorescein maleimide. This technique enables controlled activation of proteins, which is valuable in studying protein regulation in living cells.
作用機序
The main structural modification of fluorescein occurs at the carboxyl group where different groups can be easily introduced to produce the spirolactam structure which is non-fluorescent . The spirolactam ring opening accounts for the fluorescence and the dual sensing of analytes using fluorescent sensors is still a topic of high interest .
Safety and Hazards
将来の方向性
Caged fluorescein maleimide can be tracked to analyze molecular dynamics such as diffusion, flow directions and velocities . It shows fluorescence turn-on property upon reacting with unfolded proteins in vitro and in live cells under proteostatic stress conditions . This could have widespread use in the generation of diverse conjugates .
特性
IUPAC Name |
(2-nitrophenyl)methyl 2-[[2-(2,5-dioxopyrrol-1-yl)acetyl]-[(E)-2-(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl)oxyethylideneamino]amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H26N4O12/c42-23-9-11-27-30(17-23)52-31-18-24(10-12-28(31)37(27)26-7-3-2-6-25(26)36(47)53-37)50-16-15-38-40(34(45)19-39-32(43)13-14-33(39)44)20-35(46)51-21-22-5-1-4-8-29(22)41(48)49/h1-15,17-18,42H,16,19-21H2/b38-15+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVMMLGSUDDYSY-DVRIZHICSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)CN(C(=O)CN2C(=O)C=CC2=O)N=CCOC3=CC4=C(C=C3)C5(C6=C(O4)C=C(C=C6)O)C7=CC=CC=C7C(=O)O5)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC(=O)CN(C(=O)CN2C(=O)C=CC2=O)/N=C/COC3=CC4=C(C=C3)C5(C6=C(O4)C=C(C=C6)O)C7=CC=CC=C7C(=O)O5)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H26N4O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Caged fluorescein maleimide* | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[3.1.0]hexane-1-carboxylic acid, 4-hydroxy-, methyl ester, (1alpha,4beta,5alpha)-](/img/no-structure.png)

![(4aR,6R,7R,8S,8aR)-7,8-Bis(benzyloxy)-2-methylhexahydropyrano[3,2-d][1,3]dioxin-6-ol](/img/structure/B575033.png)





